4-iodo-2,5,7-trinitrofluoren-9-one;triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-2,5,7-trinitrofluoren-9-one;triphenylene: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of iodine, nitro groups, and a fluorenone core, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-2,5,7-trinitrofluoren-9-one typically involves the iodination of fluorenone derivatives followed by nitration. The reaction conditions often require the use of strong acids and oxidizing agents to introduce the nitro groups effectively. For instance, the iodination can be achieved using iodine and an oxidizing agent like nitric acid, while the nitration can be performed using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-iodo-2,5,7-trinitrofluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiolates in the presence of a base.
Major Products:
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different substituents replacing the iodine atom.
Scientific Research Applications
Chemistry: In chemistry, 4-iodo-2,5,7-trinitrofluoren-9-one is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its nitro and iodine groups can be modified to enhance biological activity .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials requiring specific chemical properties .
Mechanism of Action
The mechanism of action of 4-iodo-2,5,7-trinitrofluoren-9-one involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
2,4,6-trinitrotoluene (TNT): Similar in having nitro groups but lacks the iodine and fluorenone structure.
Fluorenone: Shares the fluorenone core but lacks the nitro and iodine substituents.
Iodo-nitrobenzene: Contains both iodine and nitro groups but lacks the fluorenone core.
Properties
CAS No. |
1064-64-8 |
---|---|
Molecular Formula |
C31H16IN3O7 |
Molecular Weight |
669.4 g/mol |
IUPAC Name |
4-iodo-2,5,7-trinitrofluoren-9-one;triphenylene |
InChI |
InChI=1S/C18H12.C13H4IN3O7/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-12H;1-4H |
InChI Key |
OCDDPPOATGTKJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])I)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.